molecular formula C13H9ClN2OS2 B11215130 6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

Cat. No.: B11215130
M. Wt: 308.8 g/mol
InChI Key: RPHSBTYPHYDZDU-UHFFFAOYSA-N
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Description

6-Chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a quinazolinone derivative characterized by a chloro substituent at position 6, a sulfanylidene group at position 2, and a thiophen-2-ylmethyl moiety at position 3.

Properties

Molecular Formula

C13H9ClN2OS2

Molecular Weight

308.8 g/mol

IUPAC Name

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-11-10(6-8)12(17)16(13(18)15-11)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18)

InChI Key

RPHSBTYPHYDZDU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

6-Chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogs sharing the quinazolinone core but differing in substituents. Key structural variations include substitutions at positions 2, 3, and 6, which modulate electronic, steric, and pharmacokinetic profiles.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 3 Substituent at Position 2 Substituent at Position 6 Key Features
Target Compound Thiophen-2-ylmethyl Sulfanylidene (C=S) Chloro Aromatic thiophene enhances π-π interactions; C=S promotes tautomerism .
6-Chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one (CAS 49782-31-2) Allyl (prop-2-enyl) Sulfanylidene (C=S) Chloro Allyl group introduces potential for Michael addition or crosslinking .
3-Cyclohexyl-2-methylsulfanyl-3H-quinazolin-4-one Cyclohexyl Methylsulfanyl (SMe) None Bulky cyclohexyl increases lipophilicity; SMe reduces tautomeric flexibility.
(-)-6-Chloro-4(S)-(2-cyclopropylethynyl)-4-(trifluoromethyl)-3,4-dihydro-1H-quinazolin-2-one Cyclopropylethynyl and trifluoromethyl Ketone (C=O) Chloro Trifluoromethyl enhances metabolic stability; cyclopropylethynyl adds rigidity.
6-Fluoranyl-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one Thiophen-2-ylmethyl Sulfanylidene (C=S) Fluoranyl Fluorine substitution improves bioavailability; electronic effects alter reactivity.

Key Insights from Comparative Analysis

Position 3 Substituents: The thiophen-2-ylmethyl group in the target compound provides aromaticity and planar geometry, favoring interactions with hydrophobic pockets in enzymes or receptors . In contrast, the allyl group in CAS 49782-31-2 introduces unsaturation, which may confer reactivity toward electrophiles or free radicals .

Position 2 Functional Groups :

  • Sulfanylidene (C=S) in the target compound and CAS 49782-31-2 supports tautomerism (e.g., thione ↔ thiol), which can influence binding modes and solubility .
  • Methylsulfanyl (SMe) in lacks tautomeric flexibility, reducing dynamic interactions but improving stability under oxidative conditions.

Fluoranyl in offers similar electronic effects but with increased bioavailability due to fluorine’s small size and high electronegativity .

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